molecular formula C11H11N3O B1384400 4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)- CAS No. 112451-28-2

4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)-

Cat. No. B1384400
M. Wt: 201.22 g/mol
InChI Key: JZIQCPDKFNLWKT-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)-, more commonly referred to as MPMP, is a type of pyrimidinone derivative. It is an important research compound that has been studied extensively due to its potential applications in both scientific research and medical fields. This article will explore the synthesis method of MPMP, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

Interferon Induction and Immunotherapeutic Potential

4(1H)-Pyrimidinone derivatives, such as 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), have been explored for their potential in cancer treatment due to their capabilities as interferon inducers and immunotherapeutic agents in animal tumor models. A Phase I study with ABPP demonstrated its tolerability in cancer patients without significant toxicity, although no consistent induction of interferon or major modification of host defense parameters was observed. This indicates a need for further research to determine the antitumor activity of this class of compounds in humans (Rios et al., 1986).

Dietary Carcinogen Metabolism and Cancer Risk Assessment

Compounds similar to 4(1H)-Pyrimidinone, specifically heterocyclic amines like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been identified as carcinogens formed during the cooking of meats. Studies have focused on understanding the metabolism of such compounds by intestinal bacteria and their mutagenic activity. Investigations into urinary and fecal excretion of these metabolites in humans have suggested individual variations, possibly influenced by differences in digestion, metabolism, and diet, which could affect individual cancer risk from exposure to these compounds (Vanhaecke et al., 2008).

Biomonitoring and Exposure Assessment

The presence of 4(1H)-Pyrimidinone derivatives or similar compounds in biological samples, like hair or urine, has been investigated as potential biomarkers for assessing dietary exposure to carcinogens. For instance, the cooked meat carcinogen PhIP has been detected in human hair, suggesting its potential as a biomarker for exposure assessment in epidemiologic studies exploring the association between diet and cancer risk (Turesky et al., 2013). Similarly, the measurement of urinary metabolites of PhIP has been used to reflect dietary exposure and could be critical in understanding the mechanisms of heterocyclic amine bioactivation in humans (Malfatti et al., 2006).

properties

IUPAC Name

4-methyl-2-(6-methylpyridin-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-4-3-5-9(12-7)11-13-8(2)6-10(15)14-11/h3-6H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIQCPDKFNLWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(=CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558063
Record name 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)-

CAS RN

112451-28-2
Record name 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)-
Reactant of Route 2
4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)-
Reactant of Route 3
4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)-
Reactant of Route 4
4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)-
Reactant of Route 5
4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)-
Reactant of Route 6
4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)-

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